molecular formula C9H16N2 B14146948 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- CAS No. 38705-02-1

1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-

Cat. No.: B14146948
CAS No.: 38705-02-1
M. Wt: 152.24 g/mol
InChI Key: BGXBPAICBVSUSE-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[310]hexane, 6-spiro-cyclohexane- is a bicyclic compound containing nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . The reaction conditions typically involve the use of bases to facilitate the condensation process, resulting in the formation of the bicyclic structure.

Industrial Production Methods

The industrial production of 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its unique structure allows it to interact with specific molecular targets, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- is unique due to its spiro-cyclohexane structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

38705-02-1

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

spiro[1,5-diazabicyclo[3.1.0]hexane-6,1'-cyclohexane]

InChI

InChI=1S/C9H16N2/c1-2-5-9(6-3-1)10-7-4-8-11(9)10/h1-8H2

InChI Key

BGXBPAICBVSUSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3N2CCC3

Origin of Product

United States

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